Doxazosin mesylate is a long-acting, quinazoline-based selective alpha-1 adrenergic receptor antagonist widely procured as an active pharmaceutical ingredient (API) for cardiovascular and urological formulations [1]. As the methanesulfonate salt of doxazosin, it exhibits a molecular weight of 547.6 g/mol and is specifically engineered to overcome the severe aqueous insolubility of the parent free base [1]. Industrially, doxazosin mesylate is valued for its extended pharmacokinetic profile, allowing for once-daily dosing regimens, and its well-characterized polymorphic landscape, which dictates its processability in solid oral dosage manufacturing [1].
Substituting doxazosin mesylate with its free base or earlier-generation in-class analogs compromises both formulation viability and clinical pharmacokinetics [1]. The doxazosin free base is practically insoluble in aqueous media, rendering it unsuitable for standard gastrointestinal absorption without complex, cost-prohibitive solubilization strategies [1]. Furthermore, substituting doxazosin with structurally related alpha-1 blockers like prazosin drastically alters the pharmacokinetic profile; prazosin's rapid clearance necessitates multiple daily doses and increases the risk of first-dose syncope [2]. Consequently, doxazosin mesylate is strictly required for formulations demanding high thermal stability, predictable aqueous solubility, and sustained 24-hour receptor antagonism [REFS-1, REFS-2].
The selection of the mesylate salt is mandatory for achieving viable aqueous solubility in oral formulations [1]. While doxazosin free base is practically insoluble in water across a slightly acidic to neutral pH range, doxazosin mesylate achieves an aqueous solubility of approximately 0.8% (8 mg/mL) at 25°C [REFS-1, REFS-2]. This magnitude of difference is critical for its Biopharmaceutics Classification System (BCS) Class II designation, enabling sufficient dissolution for its established 62–69% oral bioavailability [2].
| Evidence Dimension | Aqueous Solubility at 25°C |
| Target Compound Data | ~8 mg/mL (0.8%) |
| Comparator Or Baseline | Doxazosin Free Base (Practically insoluble) |
| Quantified Difference | Orders of magnitude higher solubility enabling gastrointestinal absorption |
| Conditions | Aqueous media at 25°C |
Procuring the mesylate salt is non-negotiable for standard oral solid dosage forms, as the free base cannot achieve the dissolution required for therapeutic efficacy.
Doxazosin mesylate offers a significantly extended duration of action compared to first-generation quinazoline analogs [1]. Clinical pharmacokinetic data demonstrates that doxazosin possesses an elimination half-life of 16 to 22 hours, whereas prazosin is cleared rapidly with a half-life of only 2 to 3 hours [1]. This structural advantage allows doxazosin to be formulated for once-daily administration, directly improving patient compliance and reducing peak-to-trough plasma fluctuations [1].
| Evidence Dimension | Elimination Half-Life (t1/2) |
| Target Compound Data | 16–22 hours |
| Comparator Or Baseline | Prazosin (2–3 hours) |
| Quantified Difference | Approx. 7- to 8-fold increase in elimination half-life |
| Conditions | In vivo human pharmacokinetics |
Buyers developing once-daily antihypertensive or BPH therapies must select doxazosin over prazosin to avoid the formulation complexity of multi-dose or extreme sustained-release systems.
Doxazosin mesylate exhibits complex polymorphism, making the procurement of the correct crystalline form critical for manufacturing stability [1]. Thermal analysis reveals that Polymorph A is highly stable up to its melting point of 277.9°C [1]. In contrast, Polymorph H melts at a lower temperature (258.0°C) and undergoes an irreversible phase transformation to Form F when heated above 240°C [1]. The superior thermal stability of Form A ensures it withstands high-shear milling and hot-melt extrusion without unwanted solid-state transitions [1].
| Evidence Dimension | Melting Point and High-Temperature Stability |
| Target Compound Data | Form A: Stable up to melting point of 277.9°C |
| Comparator Or Baseline | Form H: Melts at 258.0°C; irreversible phase transition >240°C |
| Quantified Difference | 19.9°C higher melting point and absence of pre-melt phase transitions |
| Conditions | Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) |
Procurement must specify the stable polymorph (e.g., Form A) to prevent API degradation or phase transformation during high-temperature pharmaceutical processing.
Leveraging its 16–22 hour half-life, doxazosin mesylate is the preferred API for formulating extended-release and immediate-release once-daily tablets, avoiding the multi-dose requirements and compliance issues associated with short-acting analogs like prazosin [1].
Utilizing the extreme thermal stability of its stable polymorphs (melting point >270°C), doxazosin mesylate Form A is ideal for next-generation manufacturing techniques like direct powder extrusion 3D printing, which operate at elevated temperatures (~170°C) where other APIs or unstable polymorphs might degrade or undergo phase shifts [2].
The baseline aqueous solubility of the mesylate salt, combined with lipid excipients, makes it highly suitable for SNEDDS formulations designed to further enhance the gastrointestinal absorption of this BCS Class II compound [3].
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